4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one
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Overview
Description
4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one is a compound that features both an imidazole ring and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one typically involves the formation of the imidazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often optimized to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for cost, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chromenone structure can be reduced to form different derivatives.
Substitution: Both the imidazole and chromenone rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may lead to the formation of imidazole N-oxides, while reduction of the chromenone structure can yield dihydrochromenone derivatives.
Scientific Research Applications
4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. The chromenone structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure that forms the basis of many biologically active compounds.
Chromenone: Another core structure that is widely used in medicinal chemistry.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring, offering different biological activities.
Uniqueness
4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one is unique due to its combination of imidazole and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-3-13-12(6-10)11(7-14(17)18-13)8-16-5-4-15-9-16/h2-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSTUSTJCVXPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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